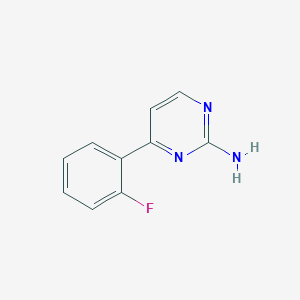

4-(2-Fluorophenyl)pyrimidin-2-amine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Chemical Biology and Medicinal Chemistry

The pyrimidine ring is a fundamental component of life, forming the structural basis of the nucleobases uracil, thymine, and cytosine, which are integral to the structure of DNA and RNA. nih.gov This natural prevalence has made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Researchers have extensively explored pyrimidine derivatives, leading to the development of a wide array of therapeutic agents. These compounds exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and cardiovascular effects. The versatility of the pyrimidine ring allows for structural modifications at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This adaptability has cemented the pyrimidine scaffold as a crucial building block in the design and synthesis of novel drugs.

Overview of Fluorine Chemistry in Drug Design and Development

The introduction of fluorine into drug candidates has become a powerful and widely used strategy in medicinal chemistry. The unique properties of the fluorine atom can profoundly influence a molecule's biological profile. Due to its high electronegativity and small size, the incorporation of fluorine can alter a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.

Contextualization of 4-(2-Fluorophenyl)pyrimidin-2-amine within Pyrimidine Research

The compound this compound is a specific example of a molecule that combines the privileged pyrimidine scaffold with the strategic incorporation of a fluorine atom. The general class of 2-aminopyrimidines is a well-established pharmacophore. The amino group at the 2-position can act as a crucial hydrogen bond donor and acceptor, facilitating interactions with biological targets.

The presence of a phenyl group at the 4-position of the pyrimidine ring is a common feature in many biologically active compounds. The substitution pattern on this phenyl ring can significantly impact activity. In the case of this compound, the fluorine atom is located at the ortho position of the phenyl ring. The positional isomerism of the fluorine atom (ortho, meta, or para) can lead to distinct biological and physicochemical properties. Research on related compounds, such as the 4-fluorophenyl isomer, has shown that these molecules can serve as intermediates in the synthesis of more complex therapeutic agents, including kinase inhibitors. For instance, derivatives of 4-(4-fluorophenyl)pyrimidin-2-amine (B1297715) have been investigated as inhibitors of Aurora kinase A, a target in cancer therapy.

Research Gaps and Opportunities Pertaining to this compound

A review of the scientific literature reveals that while the broader class of fluorinated phenyl-substituted pyrimidines has been explored, there is a noticeable lack of specific, in-depth research focused solely on this compound. Much of the available data pertains to its isomers, particularly the 4-fluorophenyl derivative.

This presents a clear research gap and a corresponding opportunity. There is a need for detailed studies on the synthesis, full spectroscopic characterization, and comprehensive biological evaluation of this compound. Key areas for future investigation include:

Optimized Synthesis: While general methods for the synthesis of related compounds exist, developing a high-yield, scalable, and environmentally friendly synthesis specifically for the ortho-fluoro isomer would be valuable.

Biological Screening: A broad-based biological screening of this compound against a panel of disease-relevant targets, such as kinases, would be a logical first step to uncover its potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifications to the this compound scaffold affect its biological activity would provide crucial insights for the design of more potent and selective derivatives.

Physicochemical Profiling: Detailed characterization of its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, is essential for assessing its drug-likeness.

The exploration of this specific chemical entity could lead to the discovery of novel lead compounds for drug development, further expanding the already significant contribution of pyrimidine-based heterocycles to medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3/c11-8-4-2-1-3-7(8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTHLZPUUDXDSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NC=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596119 | |

| Record name | 4-(2-Fluorophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658699-90-2 | |

| Record name | 4-(2-Fluorophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Fluorophenyl Pyrimidin 2 Amine

Retrosynthetic Analysis of 4-(2-Fluorophenyl)pyrimidin-2-amine

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, readily available starting materials. wikipedia.orgias.ac.in This process involves breaking key bonds and converting functional groups to simplify the structure step-by-step.

For this compound, two primary disconnection approaches are logical:

Disconnection of the Aryl-Pyrimidine C-C Bond: The bond connecting the 2-fluorophenyl group to the C4 position of the pyrimidine (B1678525) ring is a prime candidate for disconnection. This leads to two synthons: a nucleophilic 2-fluorophenyl anion equivalent and an electrophilic pyrimidin-4-yl cation equivalent. The corresponding synthetic equivalents would be a 2-fluorophenyl organometallic reagent (e.g., a boronic acid for Suzuki coupling) and a 4-halopyrimidin-2-amine.

Disconnection of the Pyrimidine Ring (C-N and C-C Bonds): A more fundamental disconnection involves breaking down the pyrimidine heterocycle itself. This approach is common in classical pyrimidine syntheses and aligns with multicomponent reaction strategies. The analysis transforms the 2-aminopyrimidine (B69317) ring into its core building blocks. This leads to guanidine (B92328) and a three-carbon α,β-unsaturated carbonyl system. This unsaturated intermediate, specifically (E)-3-(2-fluorophenyl)-1-oxoprop-2-ene (a chalcone-type precursor), can be further disconnected into 2-fluorobenzaldehyde (B47322) and a suitable ketone or methyl-containing compound.

This second pathway, which constructs the core heterocyclic structure with the aryl substituent already in place, is often favored for its convergence and efficiency.

Historical Evolution of 2-Aminopyrimidine Synthetic Routes Relevant to this compound

The synthesis of the 2-aminopyrimidine core has a rich history with several established methods. Early approaches often relied on multi-step sequences starting from pre-formed pyrimidine rings or acyclic precursors that required harsh conditions.

Dehalogenation of Chloropyrimidines: One of the older, well-established methods involved the synthesis of 2-aminopyrimidine derivatives from substituted chloropyrimidines. For instance, 2-amino-4-chloropyrimidine (B19991) could be subjected to reductive dechlorination using reagents like zinc powder to yield the corresponding 2-aminopyrimidine. google.com Similarly, 2-amino-4,6-dichloropyrimidine (B145751) was used as a starting material, with subsequent reactions to displace the chloro groups. google.commdpi.comnih.gov

Condensation with Guanidine: The most enduring and fundamental method for constructing the 2-aminopyrimidine ring is the condensation of a three-carbon electrophilic unit with guanidine or its salts. google.com An early example involved the reaction of propynal (or related ketones and alcohols) with guanidine under acidic conditions to form the pyrimidine ring. google.com Another historical route utilized mucochloric acid, which underwent cyclization with guanidine and sodium methoxide, followed by high-temperature decarboxylation and zinc powder dechlorination to produce 2-aminopyrimidine. google.com

These foundational methods, particularly the principle of cyclocondensation with guanidine, laid the groundwork for the more refined and efficient contemporary strategies used today.

Contemporary Synthetic Strategies for this compound

Modern synthetic chemistry emphasizes efficiency, atom economy, and milder reaction conditions. Strategies for synthesizing this compound have evolved to include powerful one-pot and catalytic methods.

The most direct and widely used contemporary method for synthesizing 4-aryl-2-aminopyrimidines is a one-pot cyclocondensation reaction that mirrors the logic of the retrosynthetic analysis. This is typically a three-component reaction inspired by the Biginelli reaction. researchgate.netnih.gov

The general sequence involves:

An aryl aldehyde (in this case, 2-fluorobenzaldehyde ).

A ketone containing an α-methyl or methylene (B1212753) group (e.g., acetone).

Guanidine or a salt thereof (e.g., guanidine hydrochloride or nitrate).

The reaction is typically carried out in a suitable solvent like ethanol (B145695) or DMF, often under basic conditions (e.g., NaOH, KOH) and heated to reflux. tandfonline.combenthamscience.com The process begins with a base-catalyzed Claisen-Schmidt condensation between the 2-fluorobenzaldehyde and the ketone to form an α,β-unsaturated ketone (a chalcone) in situ. This intermediate then undergoes a cyclocondensation reaction with guanidine to form a dihydropyrimidine, which subsequently aromatizes, often through oxidation or elimination, to yield the final this compound product. This one-pot approach is highly efficient, avoiding the need to isolate the intermediate chalcone (B49325). researchgate.net

| Component | Role |

| 2-Fluorobenzaldehyde | Provides the C4-aryl substituent and the C5 carbon of the pyrimidine ring. |

| Ketone (e.g., Acetone) | Provides the C6 carbon and its substituent for the pyrimidine ring. |

| Guanidine | Provides the N1, C2 (with its amino group), and N3 atoms of the pyrimidine ring. |

| Base (e.g., NaOH, KOH) | Catalyzes the initial condensation and the subsequent cyclization. |

This interactive table summarizes the roles of reactants in the one-pot synthesis.

Catalytic cross-coupling reactions offer a powerful and versatile alternative for forming the C4-aryl bond. These methods are particularly useful if the desired pyrimidine core is more readily available than the corresponding chalcone.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a premier method for forming carbon-carbon bonds. researchgate.net The synthesis of this compound could be achieved by coupling 2-amino-4-chloropyrimidine with (2-fluorophenyl)boronic acid . The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₃PO₄), and a suitable solvent like 1,4-dioxane (B91453). researchgate.net This approach allows for late-stage introduction of the aryl group, providing modularity to the synthesis.

Nickel-Catalyzed Electrochemical Coupling: An emerging and greener alternative involves electrochemical reductive cross-coupling. This method can couple 4-amino-6-chloropyrimidines with aryl halides using a nickel(II) catalyst and a sacrificial iron anode. nih.gov This technique avoids the need for stoichiometric organometallic reagents and often proceeds under mild conditions. nih.gov

Planning the total synthesis requires choosing between the primary strategies based on factors like starting material availability, cost, scale, and desired purity.

Convergent Strategy (Multicomponent Reaction): The one-pot condensation of 2-fluorobenzaldehyde, a ketone, and guanidine is a highly convergent approach. It builds the complex molecule in a single step from simple precursors, which is generally preferred for large-scale production due to its efficiency and atom economy. benthamscience.com

Linear Strategy (Catalytic Coupling): A linear approach involves first obtaining or synthesizing a 2-amino-4-halopyrimidine and then introducing the 2-fluorophenyl group via a catalytic cross-coupling reaction. researchgate.netnih.gov This strategy offers greater flexibility, as a common pyrimidine intermediate can be coupled with a diverse range of arylboronic acids to create a library of analogs. The availability of a wide variety of boronic acids makes this an attractive route in medicinal chemistry for structure-activity relationship (SAR) studies.

The presence of the fluorine atom on the phenyl ring does not typically interfere with these standard synthetic transformations, and in some cases, the electronic properties of fluorine can influence reactivity in a predictable manner. cas.cn

Optimization of Reaction Parameters for this compound Production

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the process is efficient and scalable. For the primary condensation route, several parameters can be systematically varied.

| Parameter | Variable Options | Expected Outcome |

| Catalyst/Base | NaOH, KOH, K₂CO₃, NaOMe | The choice and stoichiometry of the base can significantly affect the rate of both the initial condensation and the final cyclization. Stronger bases often lead to faster reactions. |

| Solvent | Ethanol, Methanol, DMF, 1,4-Dioxane | Solvent polarity can influence the solubility of intermediates and the reaction rate. Protic solvents like ethanol are common. tandfonline.com |

| Temperature | Room Temperature to Reflux | Most condensation reactions require heating (reflux) to proceed at a reasonable rate and drive the reaction to completion. tandfonline.combenthamscience.com |

| Reaction Time | 4 - 24 hours | Time is optimized to ensure complete consumption of starting materials without significant degradation of the product. Reaction progress is typically monitored by Thin-Layer Chromatography (TLC). |

| Catalyst Loading (for coupling) | 1-10 mol% | For catalytic methods like Suzuki coupling, optimizing the palladium catalyst and ligand loading is key to balancing cost and efficiency. researchgate.net |

This interactive table outlines key parameters for optimizing the synthesis.

For instance, studies on Suzuki-Miyaura reactions for arylating pyrimidines have shown that using 5 mol% of a palladium catalyst like Pd(PPh₃)₄ with K₃PO₄ as the base in 1,4-dioxane provides good to excellent yields. researchgate.net Similar optimization studies for the condensation reaction would involve screening various bases and solvents to find the ideal conditions for the specific substrates leading to this compound.

Solvent Effects on this compound Yield and Selectivity

The choice of solvent is a critical parameter in the synthesis of this compound, profoundly influencing reaction rates, yields, and the formation of byproducts.

In the classical condensation of chalcones with guanidine, polar protic solvents like ethanol are frequently employed, often heated to reflux to ensure the dissolution of reagents and to drive the reaction forward. nih.govtandfonline.com Dimethylformamide (DMF) is another common solvent for this type of transformation, particularly in syntheses involving microwave irradiation. mdpi.comnih.gov

For syntheses proceeding via nucleophilic aromatic substitution (SNAr) or cross-coupling pathways, a wider range of solvents is utilized. Studies on the amination of related chloropyrimidines have demonstrated that solvent choice is key to managing competing reactions, such as solvolysis. For example, in acid-catalyzed aminations, water has been shown to be a surprisingly effective medium, in some cases leading to higher reaction rates than alcohols or DMF. nih.gov However, for highly lipophilic or crystalline substrates, solvents like 2-propanol may be more effective. nih.govacs.org Acetonitrile and tetrahydrofuran (B95107) (THF) are also employed, with the selection impacting reaction selectivity and yield. researchgate.net In Suzuki coupling reactions to form the C-C bond, solvents such as dioxane and DMF are common choices. frontiersin.orgmdpi.com

The following table summarizes solvents used in the synthesis of related aminopyrimidine compounds and their typical applications.

| Solvent | Reaction Type | Typical Conditions | Observed Effects & Notes |

| Ethanol | Chalcone Condensation | Reflux with a base | Standard solvent, promotes dissolution of reactants. tandfonline.com |

| DMF | Chalcone Condensation / Coupling | Conventional heating or microwave | Effective for dissolving reagents; often used in coupling. mdpi.comnih.gov |

| Water | Nucleophilic Amination | Acid-catalyzed, 80°C | Can increase reaction rates compared to organic solvents. nih.govacs.org |

| 2-Propanol | Nucleophilic Amination | Acid-catalyzed, 80°C | Better for highly lipophilic substrates with poor water solubility. nih.gov |

| Dioxane | Suzuki Coupling | With Palladium catalyst and base | Common solvent for cross-coupling reactions. mdpi.com |

| Acetonitrile | Nucleophilic Substitution | With a base | Used for selective substitutions on multi-halogenated pyrimidines. researchgate.net |

Influence of Temperature and Pressure on this compound Synthesis

Temperature is a key determinant of reaction kinetics in the synthesis of this compound. Most documented procedures for analogous compounds operate at elevated temperatures, typically at the reflux point of the chosen solvent, to overcome activation energy barriers and shorten reaction times. tandfonline.comnih.gov For instance, acid-catalyzed aminations of chloropyrimidines are often conducted at 80°C to achieve a reasonable reaction rate. acs.orgpreprints.org

A significant advancement in controlling reaction temperature is the use of microwave irradiation. Compared to conventional heating methods, microwave-assisted synthesis can dramatically reduce reaction times and, in many cases, improve product yields for pyrimidine derivatives. rasayanjournal.co.in This technique has been successfully applied to the [3+3] cycloaddition of acetamidine (B91507) hydrochlorides with chalconated coumarins to form pyrimidines, suggesting its applicability for the synthesis of the target compound. mdpi.com

The influence of pressure is less documented, with the majority of synthetic procedures for aminopyrimidines being conducted at atmospheric pressure.

Catalyst Screening and Loading for this compound Formation

Catalysis is central to the efficient synthesis of this compound, with the type of catalyst depending on the chosen synthetic route.

Base Catalysis: The condensation of a chalcone with guanidine requires a base to facilitate the reaction. A variety of inorganic bases have been proven effective, including potassium hydroxide (B78521) (KOH), lithium hydroxide (LiOH), and potassium carbonate (K₂CO₃). nih.govnih.gov The choice and stoichiometry of the base can influence the reaction rate and the purity of the final product.

Acid Catalysis: In the synthesis of aminopyrimidines via nucleophilic substitution of a leaving group (e.g., a chloro group) with an amine, acid catalysis is often employed. Studies on related systems show that a catalytic amount (e.g., 0.1 equivalents) of a strong acid like hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH·H₂O) can effectively promote the reaction. acs.orgmdpi.com It is crucial to control the catalyst loading, as higher amounts of acid can promote undesirable side reactions, such as hydrolysis of the starting material. acs.org

Transition-Metal Catalysis: For syntheses involving cross-coupling reactions, palladium catalysts are indispensable.

Suzuki Coupling: To form the bond between the 2-fluorophenyl ring and the pyrimidine core, catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are used in conjunction with a base like potassium carbonate or potassium acetate. frontiersin.orgmdpi.com

Buchwald-Hartwig Amination: This reaction can be used to form the C-N bond between the pyrimidine C2 position and the amino group. This also relies on palladium catalysis.

The following table presents catalyst systems relevant to the synthesis of this compound.

| Catalyst System | Reagents | Reaction Type | Purpose |

| Base Catalysis | KOH, K₂CO₃, or LiOH | Chalcone Condensation | Promotes cyclization of chalcone and guanidine. nih.govnih.gov |

| Acid Catalysis | HCl or p-TsOH·H₂O | Nucleophilic Amination | Catalyzes the substitution of a leaving group with an amine. acs.orgmdpi.com |

| Palladium Catalysis | Pd(dppf)Cl₂ / KOAc | Suzuki Coupling | Forms a C-C bond between an aryl halide and a boronic acid. mdpi.com |

| Palladium Catalysis | Pd(PPh₃)₄ / K₂CO₃ | Suzuki Coupling | Forms a C-C bond, often used with microwave heating. frontiersin.org |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is an area of growing importance, aiming to reduce environmental impact and improve process safety and efficiency. rasayanjournal.co.inunibo.it

Atom Economy and E-Factor Assessment for this compound Routes

Atom economy and E-Factor (Environmental Factor) are key metrics for evaluating the "greenness" of a synthetic process. Atom economy measures the proportion of reactant atoms that are incorporated into the desired product, while the E-Factor quantifies the amount of waste generated per unit of product.

Synthetic routes based on multicomponent reactions (MCRs), such as the condensation of a chalcone, and guanidine, are generally favored from an atom economy perspective. rasayanjournal.co.in In these [3+3] condensation reactions, a large portion of the atoms from the starting materials are integrated into the final pyrimidine ring structure, minimizing theoretical waste.

In contrast, multi-step syntheses, particularly those involving cross-coupling reactions, often have lower atom economy. These routes inherently generate stoichiometric amounts of waste from leaving groups (e.g., halides) and byproducts from the catalyst and base systems (e.g., salts). While no specific E-Factor calculations for this compound synthesis are available, routes that minimize steps and avoid the use of protecting groups would theoretically result in a more favorable (lower) E-Factor.

Use of Benign Solvents and Reagents in this compound Preparation

A core tenet of green chemistry is the replacement of hazardous solvents and reagents with more benign alternatives.

Benign Solvents: Significant progress has been made in using water as a solvent for key synthetic steps in preparing related pyrimidine structures. Research has shown that acid-promoted amination of chloropyrimidines can proceed effectively in water, often with improved reaction rates compared to traditional organic solvents like DMF or various alcohols. nih.govacs.org This substitution dramatically reduces the cost, flammability, and toxicity associated with the process.

Alternative Energy Sources and Reagents: The use of microwave-assisted heating is a green alternative to conventional reflux, as it can significantly shorten reaction times, reduce energy consumption, and increase yields. mdpi.comrasayanjournal.co.in Furthermore, employing recyclable catalysts and exploring solvent-free reaction conditions, such as "grindstone chemistry" techniques, represent advanced green approaches that could be applied to the synthesis of this compound. rasayanjournal.co.in The use of common, relatively safe inorganic bases like potassium carbonate is also preferable to more hazardous reagents. nih.gov

Biological Activity and Pharmacological Investigations of 4 2 Fluorophenyl Pyrimidin 2 Amine

In Vitro Biological Profiling of 4-(2-Fluorophenyl)pyrimidin-2-amine

No specific data from in vitro studies, including enzyme inhibition, receptor binding, or cellular assays, are available for this compound in the public domain.

Enzyme Inhibition Assays and Kinetic Characterization of this compound

No published studies detailing enzyme inhibition assays or the kinetic characterization (e.g., IC₅₀, Kᵢ, mechanism of inhibition) of this compound were identified. While related aminopyrimidine compounds have been investigated as inhibitors of kinases like PLK4, JAK2, and CDKs, no such data exists specifically for this compound. nih.govnih.govnih.gov

Receptor Binding Studies and Affinity Measurements for this compound

A search for receptor binding studies yielded no results for this compound. There is no available information on its affinity (e.g., Kᵢ, Kd) for any specific biological receptors. Research on other pyrimidine (B1678525) derivatives shows activity at various receptors, such as adenosine (B11128) and serotonin (B10506) receptors, but this cannot be extrapolated to the title compound. nih.govnih.gov

Cellular Assays for Functional Modulation by this compound

No reports on cellular assays designed to assess the functional modulation by this compound were found. Consequently, there is no information regarding its effects on cellular pathways, proliferation, or other functional responses in cultured cells.

High-Throughput Screening (HTS) of this compound Library

Information from high-throughput screening campaigns involving this compound is not available in the scientific literature. While libraries of related compounds like 4-aminopyrazolo[3,4-d]pyrimidines have been screened, the results are not applicable to this specific molecule. nih.gov

Phenotypic Screening for Novel Activities of this compound

No data from phenotypic screening studies to identify novel biological activities of this compound have been published.

In Vivo Efficacy and Proof-of-Concept Studies of this compound

A thorough search found no published literature on in vivo efficacy, pharmacokinetic, or proof-of-concept studies for this compound in any animal models.

Pharmacodynamic Marker Modulation by this compound in Preclinical Models

There is currently no publicly available information detailing the effects of this compound on pharmacodynamic markers in preclinical models. Such studies are critical to understanding a compound's mechanism of action and to establish a link between drug exposure and biological response.

Efficacy Evaluation of this compound in Relevant Disease Models

Similarly, data from efficacy studies of this compound in any disease models are not present in the accessible scientific literature. These studies are fundamental to demonstrating a compound's potential therapeutic utility.

Selectivity and Off-Target Interaction Assessment for this compound

A critical aspect of preclinical drug development is the assessment of a compound's selectivity for its intended target and the identification of potential off-target interactions that could lead to adverse effects.

Kinome Profiling of this compound

No data from kinome profiling studies for this compound have been published. Kinome scans are essential for identifying the spectrum of kinases that a compound may inhibit, thereby providing insight into its selectivity and potential polypharmacology.

Broad Panel Receptor and Enzyme Screening for this compound

Information regarding the screening of this compound against a broad panel of receptors and enzymes is also unavailable. This type of screening is crucial for identifying potential off-target liabilities and for building a comprehensive safety profile of a new chemical entity.

While a patent application (US2005/239811 A1) has been identified that may include this compound within its scope, a detailed analysis of the patent did not reveal the specific experimental data required to populate the outlined sections of this article. The absence of this foundational preclinical data makes it impossible to currently evaluate the therapeutic potential and safety profile of this compound. Further research and publication of such data are necessary for the scientific community to advance its understanding of this particular pyrimidine derivative.

Mechanistic Elucidation of 4 2 Fluorophenyl Pyrimidin 2 Amine S Biological Effects

Identification of Direct Molecular Targets for 4-(2-Fluorophenyl)pyrimidin-2-amine

Identifying the direct molecular targets of a small molecule is the foundational step in understanding its mechanism of action. For compounds like this compound, which belong to a class known to interact with multiple proteins, particularly kinases, unbiased and targeted approaches are essential.

Affinity proteomics is a powerful technique to identify the direct binding partners of a small molecule from a complex protein mixture, such as a cell lysate. This strategy typically involves immobilizing a derivative of the compound of interest onto a solid support (e.g., beads) to create an "affinity probe." This probe is then used to "fish" for its binding partners.

One prominent method involves creating a chemical probe by attaching a linker to a position on the molecule that is not critical for its binding activity. For pyrimidine-based inhibitors, this often involves modifying the scaffold to include a reactive group or a tag for immobilization. nih.gov For example, in a study on pyrido[2,3-d]pyrimidine (B1209978) kinase inhibitors, an immobilized version of the inhibitor was used as an affinity probe to capture its targets from cell extracts. nih.gov The proteins that bind to the probe are then selectively eluted and identified using mass spectrometry. This approach successfully identified over 30 protein kinases affected by the pyrido[2,3-d]pyrimidine class, revealing that these compounds could inhibit both tyrosine and serine/threonine kinases, such as RICK and p38α. nih.gov

Another advanced strategy is activity-based protein profiling (ABPP), which uses reactive chemical probes that covalently bind to active sites of enzymes. researchgate.net Competitive ABPP can then be used to profile inhibitors; a potent inhibitor will compete with the probe for binding to the target's active site, leading to a decrease in probe labeling that can be quantified. researchgate.net While no specific affinity probe has been reported for this compound, these established methodologies for the broader pyrimidine (B1678525) class represent the primary strategies that would be employed for its target deconvolution.

Table 1: Representative Kinase Targets Identified for Pyrimidine-Based Scaffolds via Proteomic Strategies This table summarizes potential target classes for aminopyrimidine scaffolds based on studies of related compounds. Direct targets for this compound have not been definitively identified in the reviewed literature.

| Target Class | Specific Examples | Relevant Biological Process | Citation(s) |

|---|---|---|---|

| Aurora Kinases | Aurora A, Aurora B | Cell cycle regulation, Mitosis | nih.gov |

| Polo-Like Kinases | PLK1 | Cell cycle control, Mitotic entry | nih.gov |

| Janus Kinases (JAK) | JAK2, JAK3 | Cytokine signaling, Inflammation | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | EGFR | Cell proliferation, Cancer progression | nih.gov |

| SRC-Family Kinases | c-Src | Cell adhesion, growth, differentiation | nih.gov |

| MAP/microtubule affinity-regulating kinases (MARK) | MARK3 | Tau phosphorylation, Neurodegeneration | nih.govacs.org |

Genetic perturbation screens, particularly those using CRISPR/Cas9 technology, are a complementary approach to chemical proteomics for identifying molecular targets and understanding drug mechanisms. researchgate.netnih.gov These screens can identify genes whose loss or mutation confers either sensitivity or resistance to a compound, thereby illuminating the compound's mechanism of action or pathways that mediate resistance.

For example, a kinome-wide CRISPR/Cas9 screen could be performed on cancer cells treated with this compound. Genes whose knockout leads to increased cell death in the presence of the compound would be considered "sensitizers," suggesting they may act in parallel pathways or be part of a compensatory survival mechanism. Conversely, genes whose knockout allows cells to survive at higher concentrations of the compound are "resistors." The protein product of a resistor gene is often the direct target of the drug.

While no such study has been published for this compound, CRISPR screens have been instrumental in validating targets for other kinase inhibitors. In gastric cancer, a CRISPR screen identified that loss of the kinase ILK sensitized cells to an FGFR inhibitor, while loss of CSK conferred resistance, pointing to the involvement of ILK and SRC signaling in the response to FGFR inhibition. nih.gov Similarly, genome-wide CRISPR screens have identified mechanisms of resistance to FLT3 inhibitors in acute myeloid leukemia. nih.gov These studies exemplify the type of genetic approaches crucial for validating the targets of novel kinase inhibitors and understanding resistance mechanisms that may arise.

Signaling Pathway Modulation by this compound

Once a drug binds its molecular target, it initiates a cascade of downstream events. Understanding how a compound modulates these signaling pathways is key to deciphering its ultimate biological effect.

The analysis of downstream effectors involves measuring changes in the activity of proteins that are regulated by the direct target. For kinase inhibitors, this is often assessed by measuring the phosphorylation status of known substrates.

For instance, if this compound were found to inhibit Aurora Kinase A , a key regulator of mitosis, its downstream effects would include reduced phosphorylation of its substrates like TACC3 and p53. Inhibition of EGFR would lead to decreased phosphorylation of key signaling nodes like Akt and ERK. nih.gov In another example, inhibitors of the Hedgehog (Hh) signaling pathway, a class to which some 4-(2-pyrimidinylamino)benzamide derivatives belong, exert their effects by preventing the activation of Gli transcription factors, the ultimate downstream effectors of the pathway. nih.gov

A study of a pyrimidine-based Aurora kinase inhibitor, for example, confirmed its mechanism by showing that it reduced the protein levels of cMYC and MYCN, which are downstream targets stabilized by Aurora A. acs.org Therefore, should this compound target a specific kinase, its effect on signaling pathways would be determined by analyzing the phosphorylation state or expression level of that kinase's validated substrates using techniques like Western blotting or targeted mass spectrometry.

Global, unbiased analyses of cellular responses to a compound are provided by transcriptomics (measuring mRNA levels, often via RNA-sequencing) and proteomics (measuring protein levels via mass spectrometry). These "omics" approaches provide a snapshot of the cellular state following drug treatment and can reveal affected pathways even without prior knowledge of the drug's direct target.

For example, treating cells with this compound and performing RNA-sequencing could reveal upregulation or downregulation of specific gene sets. Gene Set Enrichment Analysis (GSEA) can then identify which signaling or metabolic pathways are statistically overrepresented in the data. A study on a FAK-targeting PROTAC (a molecule that induces protein degradation) used global proteomic profiling to confirm that FAK was the most significantly downregulated protein out of over 6,000 quantified, and also revealed that FAK degradation led to the upregulation of genes related to antigen processing and presentation. acs.org

While no specific transcriptomic or proteomic datasets currently exist in the public domain for this compound, this type of investigation is a standard and critical component of mechanistic pharmacology.

Table 2: Illustrative Data from a Hypothetical Proteomics Experiment This table shows the kind of data generated in a quantitative proteomics experiment to identify proteins whose expression levels change upon drug treatment. Data shown is for illustrative purposes only.

| Protein Name | Gene Name | Fold Change (Treated vs. Control) | p-value | Implied Pathway |

|---|---|---|---|---|

| Cyclin-B1 | CCNB1 | -2.5 | 0.001 | Cell Cycle |

| Caspase-3 | CASP3 | +3.1 | 0.0005 | Apoptosis |

| Phospho-p38 MAPK | MAPK14 | -4.0 | 0.0002 | MAPK Signaling |

| Gli1 | GLI1 | -3.5 | 0.0008 | Hedgehog Signaling |

Binding Mode and Allosteric/Orthosteric Mechanisms of this compound

The precise interaction between a small molecule and its target protein dictates its potency and selectivity. These interactions can be characterized as either orthosteric, where the molecule binds at the primary, functional site (e.g., the ATP-binding pocket of a kinase), or allosteric, where it binds to a secondary site to modulate the protein's activity. quora.comresearchgate.net

The vast majority of pyrimidine-based kinase inhibitors are designed to be ATP-competitive, binding orthosterically within the ATP pocket. acs.org The pyrimidine scaffold is adept at forming critical hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine (B156593) base of ATP. nih.gov X-ray crystallography studies of related aminopyrimidine inhibitors bound to kinases, such as MARK3, show the pyrimidine core making one or two hydrogen bonds to the backbone of the hinge region, which is a hallmark of this binding mode. nih.govacs.org

Table 3: Typical Hinge-Binding Interactions for Aminopyrimidine Kinase Inhibitors Based on a representative crystal structure of an aminopyrimidine inhibitor (compound 9) in complex with MARK3 kinase (PDB: 7P1L). nih.gov

| Inhibitor Moiety | Kinase Residue | Interaction Type |

|---|---|---|

| Pyrimidine N1 | Cys117 (backbone NH) | Hydrogen Bond |

| 2-amino group | Cys117 (backbone C=O) | Hydrogen Bond |

| Phenyl group | Gatekeeper residue (e.g., Phe) | Hydrophobic Interaction |

In contrast, allosteric inhibitors bind to sites topographically distinct from the orthosteric site, often inducing a conformational change that inactivates the protein. nih.govresearchgate.net While less common for kinase inhibitors, allosteric modulation offers potential for greater subtype selectivity, as allosteric sites are generally less conserved than the highly conserved ATP-binding pocket. nih.gov

A study on a related compound containing a 2-fluorophenyl moiety, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine, found it to be an irreversible and non-competitive inhibitor of equilibrative nucleoside transporters (ENTs). frontiersin.orgpolyu.edu.hk This non-competitive nature suggests an allosteric binding mode or covalent modification, rather than direct competition with the natural substrate at the orthosteric site. frontiersin.orgpolyu.edu.hk Molecular docking studies can provide predictive models of how a compound like this compound might bind to a target, but definitive determination of the binding mode relies on experimental structural data from techniques like X-ray crystallography. nih.govnih.gov

Structure Activity Relationship Sar Studies of 4 2 Fluorophenyl Pyrimidin 2 Amine Analogues

Design Principles for the Synthesis of 4-(2-Fluorophenyl)pyrimidin-2-amine Derivatives

The synthesis of derivatives of this compound is typically guided by established principles of medicinal chemistry, aiming to create a diverse library of analogues for biological screening. The general synthetic strategies often involve multi-step sequences that allow for systematic modification at key positions of the pyrimidine (B1678525) scaffold.

Common synthetic methodologies include:

Condensation Reactions: A foundational approach involves the condensation of a substituted chalcone (B49325) with a guanidine (B92328) derivative under basic conditions. This method is versatile for creating the core pyrimidine ring structure.

Nucleophilic Aromatic Substitution (SNAr): For pre-formed pyrimidine rings bearing leaving groups like halogens (e.g., 2,4-dichloropyrimidine), sequential SNAr reactions are employed. This allows for the controlled introduction of the 2-amino group and the 4-(2-fluorophenyl) moiety. mdpi.com For instance, reacting a dichloropyrimidine first with an aniline (B41778) derivative and then with another amine allows for the construction of diaminopyrimidine structures. mdpi.com

Cross-Coupling Reactions: Modern synthetic strategies frequently utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This is particularly useful for introducing the 2-fluorophenyl group or other aryl/heteroaryl substituents onto the pyrimidine core by coupling a halogenated pyrimidine with an appropriate boronic acid or ester. mdpi.com

These synthetic designs are intentionally flexible, enabling the exploration of a wide chemical space around the this compound scaffold to build robust SAR models.

Impact of Substitutions on the Pyrimidine Core of this compound on Activity

The pyrimidine ring is a central component of the scaffold, and substitutions at its available positions can significantly modulate biological activity. The 2-amino group is a critical feature, often acting as a hydrogen bond donor, which is vital for interactions with biological targets. Research on related pyrimidine structures has demonstrated that modifications to the pyrimidine core are a key strategy for optimizing potency and selectivity.

In studies on pyrimidine-4-carboxamides, systematic modifications at various positions of the pyrimidine ring led to significant changes in inhibitory potency. For example, the introduction of different substituents at the R1, R2, and R3 positions of the pyrimidine scaffold was explored to optimize activity against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). nih.gov Similarly, in a series of 4,6-diphenylpyrimidin-2-amine (B1348216) derivatives designed as Aurora kinase A inhibitors, the nature and position of substituents on the phenyl rings attached to the pyrimidine core were critical for activity. nih.gov The introduction of a guanidine moiety was a key design element in this series. nih.gov

| Scaffold | Substitution Position | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Pyrimidine-4-carboxamide | R2 | (S)-3-phenylpiperidine | 3-fold increase in inhibitory potency | nih.gov |

| Pyrimidine-4-carboxamide | R3 | (S)-3-hydroxypyrrolidine | 10-fold increase in activity and reduced lipophilicity | nih.gov |

| 4,6-diarylpyrimidin-2-amine | R2 (on phenyl) | 1-naphthalenyl group | Increased cytotoxic activity | nih.gov |

| 4,6-diarylpyrimidin-2-amine | C-2 (on phenyl) | H-bond acceptor | Increased cytotoxic activity | nih.gov |

| 2,4,5-trisubstituted pyrimidine | C5 | Trifluoromethyl (CF3) | Lost potency compared to C5-methyl analogues | cardiff.ac.uk |

Role of the 2-Fluorophenyl Moiety in the Activity Profile of this compound

The 2-fluorophenyl group at the C4 position is not merely a structural placeholder; it plays a definitive role in the molecule's interaction with its biological targets. The fluorine atom, in particular, can significantly influence the compound's properties.

Key contributions of the 2-fluorophenyl moiety include:

Electronic Effects and Binding Interactions: The electronegative fluorine atom alters the electronic distribution of the phenyl ring. This can lead to specific interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in a protein's binding pocket. In the context of statins, which can feature a fluorophenyl group, this moiety is known to be important for binding to the HMG-CoA reductase enzyme. nih.gov

Conformational Control: The fluorine substitution can influence the preferred conformation of the molecule by restricting the rotation of the phenyl ring relative to the pyrimidine core. This conformational rigidity can be advantageous for fitting into a specific binding site.

Metabolic Stability: Fluorine substitution can block positions susceptible to metabolic oxidation, thereby increasing the compound's metabolic stability and half-life. mdpi.com

SAR studies on related compounds have consistently highlighted the importance of halogen substitution on this phenyl ring. In a series of analogues of FPMINT, a compound containing a 4-(2-fluorophenyl)piperazinyl group, the presence of a halogen on the phenyl ring was found to be essential for inhibitory activity against equilibrative nucleoside transporters (ENTs). polyu.edu.hkpolyu.edu.hk

| Compound Modification | Effect on ENT1/ENT2 Inhibition | Reference |

|---|---|---|

| Presence of a halogen substitute (any position) on the fluorophenyl moiety | Essential for inhibitory effects on ENT1 and ENT2 | polyu.edu.hkpolyu.edu.hk |

| Compound 3c (specific halogenated analogue) | Identified as the most potent inhibitor in the series | polyu.edu.hkpolyu.edu.hk |

Bioisosteric Replacements at Key Positions of the this compound Scaffold

Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties while maintaining the primary binding interactions. baranlab.org This involves substituting a functional group with another group that has similar physical or chemical properties.

For the this compound scaffold, several bioisosteric replacements could be considered:

Fluorine Replacements: The fluorine atom itself can be replaced with other halogens (Cl, Br) or with groups like methyl (CH₃) or cyano (CN) to probe the importance of size, lipophilicity, and electronic character at that position. cambridgemedchemconsulting.com

Amine Group Replacements: The 2-amino group is a key interaction point. Bioisosteres for an amine could include hydroxyl (-OH), methyl ether (-OCH₃), or small alkyl groups to evaluate the necessity of the hydrogen bond donating and basic properties of the amine. acs.org In one study, replacing a basic amine with a neutral alcohol or methyl ether was successful in retaining submicromolar potency. acs.org

Pyrimidine Core Replacements: In a more drastic modification, the entire pyrimidine core could be replaced by another heterocyclic scaffold, such as a pyrazolo[1,5-a]pyrimidine (B1248293) or a quinazoline, to explore different geometric arrangements and interaction points. nih.govacs.org

| Original Group/Scaffold | Bioisosteric Replacement | Rationale/Potential Outcome | Reference |

|---|---|---|---|

| Amide | 1,2,4-Triazole | Improves metabolic stability while maintaining key hydrogen bonds. | acs.org |

| Phenyl | Pyridyl or Thiophene | Alters H-bonding capacity and polarity. | cambridgemedchemconsulting.com |

| Pyridine-N-oxide | 2-Difluoromethylpyridine | Enhanced biological activity in model system. | nih.gov |

| Cyclopropyl | Oxetane | Can decrease lipophilicity, but may impact potency. | acs.org |

Pharmacophore Modeling and Ligand-Based Drug Design for this compound Series

When the 3D structure of the biological target is unknown, ligand-based drug design methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR), are invaluable. nih.govmdpi.com A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.

For a series of this compound analogues, a pharmacophore model would be developed by superimposing a set of active compounds and identifying the common chemical features that are critical for their activity. nih.gov

A typical pharmacophore model for this series might include:

A hydrogen bond donor feature corresponding to the 2-amino group.

An aromatic/hydrophobic region representing the 2-fluorophenyl ring.

A hydrogen bond acceptor feature, potentially from one of the nitrogen atoms in the pyrimidine ring.

Once a statistically significant pharmacophore model is generated, it can be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the model and are therefore likely to be active. nih.gov Furthermore, 3D-QSAR models can provide detailed insight into how the steric and electronic properties of different substituents on the scaffold quantitatively affect the biological activity, guiding the design of more potent inhibitors. nih.gov Studies on 2-phenylpyrimidine (B3000279) and 4,6-diaryl-2-pyrimidinamine derivatives have successfully used these computational approaches to develop predictive models and guide the synthesis of novel, potent compounds. nih.govresearchgate.net

| Compound Series | Identified Pharmacophoric Features | Modeling Approach | Reference |

|---|---|---|---|

| 2-phenylpyrimidine analogues | Five-point model including H-bond acceptors and hydrophobic groups. | 3D-QSAR and Pharmacophore Modeling | nih.gov |

| 4,6-diaryl-2-pyrimidinamine derivatives | Model based on 30 analogues with defined statistical parameters (R²=0.832, Q²=0.68). | Ligand-based Drug Design (QSAR) | researchgate.net |

| Quinolone DNA gyrase inhibitors | Three hydrogen bond acceptors (HBA) and one hydrophobic (Hy) moiety. | Pharmacophore Modeling (HypoGen) | nih.gov |

Computational Chemistry and Molecular Modeling for 4 2 Fluorophenyl Pyrimidin 2 Amine Research

Molecular Docking Simulations of 4-(2-Fluorophenyl)pyrimidin-2-amine with Predicted Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are instrumental in identifying potential biological targets and elucidating the binding modes of this scaffold.

Research has shown that pyrimidine (B1678525) derivatives are active against a range of targets, including kinases, which are crucial in cell signaling and are often implicated in diseases like cancer. nih.govnih.gov For instance, studies on similar 4-substituted N-phenylpyrimidin-2-amine derivatives have identified cyclin-dependent kinases (CDKs), such as CDK2, CDK4, and CDK6, as potential targets. nih.govnih.gov Docking simulations of these derivatives into the ATP-binding sites of these kinases have revealed key interactions. Typically, the pyrimidine core forms hydrogen bonds with the hinge region of the kinase, a critical interaction for inhibitory activity. mdpi.com The 2-aminopyrimidine (B69317) moiety is particularly important for this interaction. mdpi.com The phenyl group, in this case, the 2-fluorophenyl group, often occupies a hydrophobic pocket, and the fluorine substituent can modulate the electronic properties and binding affinity. nih.gov

In a study of benzochromenopyrimidine derivatives as cyclooxygenase-2 (COX-2) inhibitors, molecular docking revealed significant binding affinities, with some compounds exhibiting a ligand affinity of -10.3 kcal/mol. chemrevlett.com These interactions were stabilized by hydrogen bonds with key residues like Gln524 and Arg513. chemrevlett.com Although this study was not on this compound itself, it highlights the potential of the pyrimidine scaffold to bind to this important anti-inflammatory target.

Table 1: Representative Molecular Docking Data for Pyrimidine Derivatives with Predicted Targets

| Derivative Class | Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| 4-Substituted N-phenylpyrimidin-2-amines | CDK2, CDK4, CDK6 | Hinge region amino acids | Not explicitly stated |

| Benzochromenopyrimidines | COX-2 | Gln524, Arg513 | -10.3 |

| N-phenylpyrimidine-4-amine derivatives | FLT3 | C694, F691, F830 | Not explicitly stated |

This table is illustrative and based on findings for structurally related pyrimidine compounds.

Molecular Dynamics Simulations to Characterize this compound-Target Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. mdpi.com This technique simulates the movement of atoms and molecules, providing insights into the stability of the ligand-protein complex, the role of solvent molecules, and the conformational changes that may occur upon binding.

For pyrimidine-based inhibitors, MD simulations have been used to validate docking results and to refine the understanding of the binding interactions. nih.govnih.gov For example, MD simulations of 4-substituted N-phenylpyrimidin-2-amine derivatives with CDKs have confirmed the stability of the interactions observed in docking studies. These simulations have shown that polar interactions, particularly electrostatic interactions with residues like Lys33, Lys35, Lys43, and Asp145, Asp158, Asp163, are crucial for the bioactivity of these inhibitors. nih.gov The simulations can also highlight the importance of nonpolar interactions with residues such as Ile10, Ile12, and Ile19. nih.gov

By analyzing the trajectory of the simulation, researchers can calculate the binding free energy, which provides a more accurate prediction of the ligand's affinity for the target. mdpi.com These calculations help in understanding how modifications to the this compound scaffold, such as the introduction of different substituents, might affect the binding affinity and, consequently, the biological activity.

Quantum Chemical Calculations for Reactivity and Electronic Properties of this compound Relevant to Binding

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and other molecular properties of a compound. researchgate.netscienceopen.com For this compound, these calculations can provide valuable information about its chemical behavior that is relevant to its interaction with biological targets.

DFT calculations can be used to determine the molecule's electrostatic potential surface, which shows the distribution of charge. This is crucial for understanding how the molecule will interact with the charged or polar residues in a protein's binding site. The fluorine atom, being highly electronegative, will influence the charge distribution on the phenyl ring, which can affect π-π stacking interactions with aromatic residues in the binding pocket.

Furthermore, quantum chemical calculations can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive. This information can be correlated with the compound's ability to form covalent bonds or engage in charge-transfer interactions with its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, researchers can predict the activity of new, unsynthesized derivatives of this compound.

To build a QSAR model, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, like multiple linear regression (MLR) or artificial neural networks (ANN), are then used to create a model that correlates these descriptors with the observed activity. nih.gov

For pyrimidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These models provide 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. For example, a CoMFA model might indicate that a bulky substituent is favored in a certain region, while a CoMSIA model could highlight the importance of hydrogen bond donors or acceptors at specific positions. Such models have been developed for thieno[3,2-d]pyrimidine (B1254671) derivatives, yielding statistically significant models that can guide the rational design of more potent compounds. nih.gov

Table 2: Statistical Parameters from a Representative 3D-QSAR Study on Pyrimidine Derivatives

| Model | q² | R²pred |

| CDK2 | 0.714 | 0.764 |

| CDK4 | 0.815 | 0.681 |

| CDK6 | 0.757 | 0.674 |

Data from a study on 4-substituted N-phenylpyrimidin-2-amine derivatives. nih.govnih.gov q² is the cross-validated correlation coefficient, and R²pred is the predictive correlation coefficient for the test set.

De Novo Drug Design Approaches Utilizing the this compound Scaffold

De novo drug design involves the use of computational algorithms to design novel molecules with desired properties from scratch. The this compound scaffold can serve as a starting point or a building block in such design strategies. nih.gov

These programs can either build a molecule atom by atom or by connecting larger fragments within the constraints of a target's binding site. The 4-aminopyrimidine (B60600) scaffold is a common feature in many kinase inhibitors, and its derivatives have been explored in the design of inhibitors for targets like FGFR and Src kinases. nih.gov

By using the this compound structure as a template, de novo design algorithms can explore a vast chemical space to generate novel derivatives with potentially improved potency, selectivity, or pharmacokinetic properties. These newly designed molecules can then be synthesized and tested, creating a cycle of design, synthesis, and testing that can accelerate the drug discovery process. For instance, new pyrimidine derivatives have been designed and synthesized as selective cyclooxygenase (COX-2) inhibitors, with docking studies confirming their predicted binding modes. nih.gov

Derivatization Strategies and Applications of 4 2 Fluorophenyl Pyrimidin 2 Amine Scaffolds

Synthesis of Prodrugs and Targeted Delivery Systems Based on 4-(2-Fluorophenyl)pyrimidin-2-amine

The development of prodrugs and targeted delivery systems is a key strategy to improve the therapeutic index of pharmacologically active agents. For compounds based on the this compound scaffold, these approaches can address challenges such as poor solubility, premature metabolism, and off-target toxicity.

Prodrugs are inactive or less active precursors that are converted into the active drug within the body. The primary amino group and the pyrimidine (B1678525) ring of this compound offer sites for modification to create prodrugs. For instance, acylation of the 2-amino group can yield N-acyl derivatives that may exhibit improved lipophilicity and membrane permeability. nih.govresearchgate.net These prodrugs can be designed to be cleaved by specific enzymes, such as amidases or esterases, that are abundant at the target site, thereby releasing the active parent compound. nih.govresearchgate.net

Another approach involves the synthesis of (acyloxy)alkyl carbamates. nih.gov This strategy introduces a promoiety that is cleaved by esterases, triggering a cascade reaction that liberates the parent amine. nih.gov This method can enhance the aqueous solubility and bioavailability of the parent drug. unisi.it

Targeted delivery systems aim to concentrate a therapeutic agent at the site of action, minimizing systemic exposure and associated side effects. nih.govgoogle.com Nanoparticle-based drug delivery systems, such as liposomes or polymeric nanoparticles, can be utilized to encapsulate derivatives of this compound. nih.govmdpi.com The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that recognize specific receptors overexpressed on diseased cells, for example, in cancerous tissues. mdpi.comnih.gov

| Prodrug/Delivery System | Activation Mechanism | Potential Advantage | Illustrative Example |

| N-Acetyl-4-(2-fluorophenyl)pyrimidin-2-amine | Amidase-mediated hydrolysis | Enhanced lipophilicity, controlled release | A derivative designed for slow release in a cellular environment. |

| (Acyloxy)alkyl carbamate (B1207046) derivative | Esterase-mediated cleavage | Improved aqueous solubility and bioavailability | A water-soluble prodrug for potential oral administration. |

| Liposomal formulation | Passive targeting (EPR effect) or active targeting | Reduced systemic toxicity, increased tumor accumulation | Encapsulation of a cytotoxic derivative for cancer therapy. |

| Polymer-drug conjugate | Cleavage of a linker (e.g., pH-sensitive) | Targeted release in the tumor microenvironment | Conjugation to a polymer via a linker that is stable in blood but cleaves at lower pH. |

Development of Chemical Probes and Biosensors Incorporating this compound

Chemical probes and biosensors are essential tools for studying biological processes and for diagnostic applications. The this compound scaffold can be incorporated into such tools to investigate the roles of specific cellular targets.

A chemical probe is a small molecule that interacts with a specific protein target and can be used to study its function in a biological system. Derivatives of this compound can be designed as probes by introducing a reporter tag, such as a fluorophore or a biotin (B1667282) moiety. This allows for the visualization or isolation of the target protein.

Biosensors are analytical devices that combine a biological component with a physicochemical detector. A derivative of this compound could serve as the biological recognition element in a biosensor. For example, if a derivative is found to be a potent and selective inhibitor of a particular enzyme, it could be immobilized on a sensor surface to detect the presence of that enzyme in a sample.

| Probe/Biosensor Type | Design Strategy | Application | Illustrative Example |

| Fluorescent Probe | Conjugation of a fluorophore (e.g., fluorescein, rhodamine) to the scaffold. | Imaging the subcellular localization of a target protein. | A derivative linked to a fluorophore to track its binding within a cell. |

| Affinity-Based Probe | Incorporation of a biotin tag for streptavidin-based pulldown experiments. | Identifying the protein binding partners of the scaffold. | A biotinylated derivative used to isolate and identify its target protein from a cell lysate. |

| Enzyme-Inhibition Biosensor | Immobilization of a derivative on a sensor chip (e.g., surface plasmon resonance). | Detecting the presence and activity of a target enzyme. | An enzyme inhibitor derivative used to measure enzyme levels in a biological fluid. |

Exploration of this compound as a Versatile Building Block in Chemical Synthesis

The this compound scaffold is a valuable building block for the synthesis of more complex molecules with diverse biological activities. researchgate.net The presence of multiple reaction sites allows for a wide range of chemical transformations.

The 2-amino group can be a nucleophile in various reactions, such as amide bond formation, sulfonylation, and reductive amination. The pyrimidine ring itself can undergo electrophilic substitution, although the conditions need to be carefully controlled. The 2-fluorophenyl group can also be modified, for instance, through nucleophilic aromatic substitution of the fluorine atom, although this is generally challenging.

The versatility of this scaffold is evident in its use for the synthesis of libraries of compounds for high-throughput screening. By systematically varying the substituents at different positions, chemists can explore the structure-activity relationships (SAR) and optimize the properties of the resulting molecules for specific therapeutic targets.

| Reaction Type | Reagent/Condition | Product Type | Potential Application |

| N-Alkylation | Alkyl halide, base | N-substituted derivatives | Modulation of pharmacokinetic properties. |

| N-Acylation | Acyl chloride or anhydride | Amide derivatives | Introduction of new functional groups for further derivatization. |

| Suzuki Coupling | Aryl boronic acid, palladium catalyst | C-C coupled products | Expansion of the aromatic system to explore new binding interactions. |

| Buchwald-Hartwig Amination | Amine, palladium catalyst | N-arylated derivatives | Synthesis of compounds with extended nitrogen-containing substituents. |

Covalent Modification Strategies and Activity-Based Probes Derived from this compound

Covalent inhibitors and activity-based probes (ABPs) are powerful tools in chemical biology and drug discovery. They form a stable covalent bond with their target protein, which can lead to prolonged pharmacological effects and allows for robust target identification and validation. nih.gov

Derivatives of this compound can be designed as covalent modifiers by incorporating a reactive electrophilic group, often referred to as a "warhead." This warhead is designed to react with a nucleophilic amino acid residue, such as cysteine or lysine (B10760008), in the active site of the target protein. nih.gov

The design of such covalent probes requires a careful balance between reactivity and selectivity. The warhead should be sufficiently reactive to form a bond with the target but not so reactive that it indiscriminately modifies other biomolecules. Common electrophilic warheads that could be appended to the this compound scaffold include acrylamides, vinyl sulfones, and fluoromethyl ketones.

Activity-based protein profiling (ABPP) is a functional proteomic technology that uses ABPs to profile the activity of entire enzyme families in complex biological systems. An ABP based on the this compound scaffold would typically consist of three components: the recognition element (the scaffold itself), the reactive group (the warhead), and a reporter tag.

| Covalent Modifier Type | Warhead | Target Residue | Potential Application |

| Covalent Inhibitor | Acrylamide | Cysteine | Irreversible inhibition of a target enzyme for enhanced potency and duration of action. |

| Activity-Based Probe | Vinyl sulfone with a terminal alkyne | Cysteine | Profiling the activity of a specific class of enzymes in a cell lysate. |

| Covalent Kinase Inhibitor | Electrophilic trap for lysine | Lysine | Overcoming drug resistance in kinases by targeting a conserved lysine residue. |

Pharmacokinetic and Adme Absorption, Distribution, Metabolism, Excretion Considerations for 4 2 Fluorophenyl Pyrimidin 2 Amine

In Vitro ADME Profiling of 4-(2-Fluorophenyl)pyrimidin-2-amine

Standard in vitro ADME profiling is essential to predict a compound's behavior in the human body. However, specific data for this compound is not available in the public domain.

Metabolic Stability in Hepatic Systems for this compound

Metabolic stability is typically assessed using liver microsomes or hepatocytes to determine the rate at which a compound is metabolized by hepatic enzymes. nih.gov This helps in predicting its in vivo clearance and half-life. Searches for studies incubating this compound with human, rat, or dog liver microsomes did not yield any specific results or data on its metabolic turnover. While related pyrimidine (B1678525) derivatives have been studied, this specific isomer's metabolic profile remains uncharacterized. nih.govnih.gov

Membrane Permeability Assays for this compound

Membrane permeability is a key determinant of a drug's oral absorption. The Caco-2 cell permeability assay is a standard in vitro model that mimics the human intestinal epithelium. nih.goveuropa.eu It is used to classify compounds based on their apparent permeability (Papp) coefficients. mdpi.com No published studies were found that report the Papp values for this compound, which would indicate its potential for intestinal absorption.

Plasma Protein Binding Characterization of this compound

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1 acid glycoprotein, influences its distribution and pharmacological activity. wikipedia.orgnih.gov This is typically measured using techniques like equilibrium dialysis or ultrafiltration. nih.gov There is no available data quantifying the percentage of this compound that binds to plasma proteins in human or animal plasma.

Cytochrome P450 Inhibition and Induction Potential of this compound

Assessing a compound's potential to inhibit or induce cytochrome P450 (CYP) enzymes is crucial for predicting drug-drug interactions. nih.govnih.gov Inhibition can lead to toxic accumulation of co-administered drugs, while induction can cause their rapid metabolism and loss of efficacy. nih.gov Specific IC50 values for the inhibitory activity of this compound against major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are not documented, nor is there any information on its potential to induce the expression of these enzymes.

In Vivo Pharmacokinetic Characterization of this compound

In vivo studies in animal models are necessary to understand the complete pharmacokinetic profile of a compound.

Bioavailability Studies for this compound

Oral bioavailability (%F) measures the fraction of an orally administered dose that reaches systemic circulation. It is a critical parameter for any potential oral medication. While studies on other pyrimidine-based compounds have reported bioavailability data, nih.govnih.gov no such in vivo pharmacokinetic studies detailing the bioavailability of this compound in any species have been published.

Tissue Distribution of this compound

There is currently no publicly available data from preclinical or clinical studies that specifically details the tissue distribution of this compound. Information regarding its concentration in various tissues and organs, such as the liver, kidneys, brain, and muscle, remains uncharacterized.

Excretion Pathways and Elimination Kinetics of this compound

Specific studies determining the primary routes of excretion (e.g., renal or fecal) and the elimination kinetics, including the half-life of this compound, have not been identified in the available scientific literature.

Drug-Drug Interaction Potential of this compound

There is no specific information available regarding the potential of this compound to interact with other drugs. Studies investigating its effects on major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, or its potential to be a substrate or inhibitor of drug transporters have not been publicly reported. In silico predictions for some structurally related pyrimidine derivatives suggest a possibility of interaction with CYP isoforms, but this has not been experimentally verified for this compound.

Translational Research Potential and Future Directions for 4 2 Fluorophenyl Pyrimidin 2 Amine

Challenges and Opportunities in Advancing 4-(2-Fluorophenyl)pyrimidin-2-amine Toward Clinical Development

The progression of any novel compound into clinical trials requires a careful navigation of inherent challenges while leveraging its unique opportunities. For this compound, the primary opportunities lie in the proven therapeutic value of the pyrimidine (B1678525) core, which is present in numerous anticancer, antiviral, and anti-inflammatory agents. nih.gov The 2-amino substitution and the fluorinated phenyl ring are key features that can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties, offering a significant opportunity to develop highly targeted therapies. nih.gov Many pyrimidine derivatives have been successfully developed as kinase inhibitors, a major class of targeted cancer therapeutics. nih.govrsc.org This provides a well-defined path for investigating this compound against similar targets, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). nih.govnih.gov

However, the path to clinical development is not without significant hurdles. A primary challenge for many anticancer agents is the development of drug resistance. nih.gov Cancer cells can acquire mutations in the drug's target protein, rendering the therapeutic ineffective. nih.gov Furthermore, ensuring the compound has an acceptable therapeutic window—meaning it is potent against cancer cells while having minimal toxicity to healthy cells—is a critical and often difficult balance to achieve. nih.govscielo.br Overcoming issues of poor solubility, metabolic instability, and potential off-target effects are additional common challenges that must be systematically addressed through extensive preclinical testing and chemical modification.

Table 9.1: Challenges and Opportunities in the Clinical Advancement of this compound

| Aspect | Description | Relevance to this compound |

|---|---|---|

| Opportunity | Proven Therapeutic Scaffold | The pyrimidine core is a "privileged scaffold" found in many FDA-approved drugs, particularly in oncology, suggesting a high probability of biological activity. nih.govmdpi.com |

| Opportunity | Targeted Therapy Potential | Similar pyrimidine structures are potent and selective inhibitors of key cancer-driving proteins like EGFR, VEGFR-2, and CDKs. nih.govrsc.org |

| Opportunity | Chemical Tractability | The structure allows for straightforward chemical modifications to enhance potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov |

| Challenge | Acquired Drug Resistance | Cancer cells may develop mutations in the target kinase, a common issue for targeted therapies that would need to be anticipated and potentially addressed with next-generation derivatives. nih.gov |

| Challenge | Cytotoxicity & Selectivity | Achieving high potency against cancer cells while sparing normal cells is a major hurdle. In vitro cytotoxicity studies are essential. nih.govscielo.br |

| Challenge | Pharmacokinetic Properties | Issues such as poor solubility, rapid metabolism, or poor absorption can prevent an otherwise potent compound from being effective in vivo. |

Combination Therapeutic Strategies Involving this compound

Modern cancer treatment is increasingly moving toward combination therapies to enhance efficacy, reduce side effects, and overcome resistance. Should this compound prove to be a potent inhibitor of a specific cellular pathway, combining it with other agents would be a logical next step. For instance, if it functions as a CDK4/6 inhibitor, it could be paired with hormone therapies like letrozole (B1683767) in breast cancer, a strategy that has proven successful for other CDK4/6 inhibitors such as Palbociclib. researchgate.net

If its mechanism involves targeting angiogenesis via VEGFR-2 inhibition, combining it with traditional cytotoxic chemotherapies could provide a dual-pronged attack, with the chemotherapy killing bulk tumor cells and the pyrimidine derivative preventing the growth of new blood vessels that feed the tumor. rsc.org Another strategy involves combining it with other targeted agents. For example, if it inhibits a downstream component of a signaling pathway, it could be combined with a drug that inhibits an upstream component, leading to a more complete shutdown of cancer-promoting signals. The rationale for these combinations is to target multiple vulnerabilities of the cancer cell simultaneously, making it more difficult for the tumor to develop resistance.

Table 9.2: Potential Combination Therapeutic Strategies

| Combination Partner Class | Rationale | Potential Cancer Type |

|---|---|---|

| Standard Chemotherapy | Attack tumors through different mechanisms (e.g., DNA damage + anti-proliferative signaling) to achieve a synergistic effect. | Solid tumors such as colon, lung, or pancreatic cancer. |

| Other Kinase Inhibitors | Target multiple nodes in a signaling network (e.g., EGFR and MEK inhibitors) to prevent pathway reactivation and overcome resistance. nih.gov | Lung Cancer, Colorectal Cancer. |

| Hormone Therapy | Combine a cell cycle inhibitor (potential role of the compound) with an agent that blocks hormone-driven growth signals. researchgate.net | Hormone-receptor-positive Breast Cancer, Prostate Cancer. |